molecular formula C20H19N3O2 B2717539 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1170474-09-5

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2717539
CAS No.: 1170474-09-5
M. Wt: 333.391
InChI Key: RFBJMFMGNGHDDR-UHFFFAOYSA-N
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Description

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide is a compound that features a pyrazole ring and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves the formation of the pyrazole ring followed by its attachment to the xanthene moiety. One common method starts with the preparation of the pyrazole ring using ethyl 2-(ethoxymethylene)-3-oxobutanoate and hydrazine hydrate . The xanthene moiety can be synthesized through the condensation of resorcinol with phthalic anhydride . The final step involves coupling the pyrazole ring with the xanthene moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the implementation of green chemistry principles to reduce waste and energy consumption .

Scientific Research Applications

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorescent properties can also be exploited for imaging applications, where it binds to specific cellular components and emits light upon excitation.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-1,6-hexane diamine
  • N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-ethylamine
  • (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

Uniqueness

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its combination of a pyrazole ring and a xanthene moiety, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-14(12-23(2)22-13)11-21-20(24)19-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)19/h3-10,12,19H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBJMFMGNGHDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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